Ethyl 2-Methyl-3-furoate chemical properties and structure
Ethyl 2-Methyl-3-furoate chemical properties and structure
An In-Depth Technical Guide to Ethyl 2-Methyl-3-furoate: Properties, Synthesis, and Applications
Abstract
Ethyl 2-Methyl-3-furoate, a substituted furan ester, is a molecule of significant interest in both academic research and industrial applications. Its unique structural arrangement, combining a heterocyclic furan ring with a reactive ester functional group, imparts a distinct profile of chemical reactivity and sensory properties. This guide provides a comprehensive technical overview of Ethyl 2-Methyl-3-furoate, designed for researchers, chemists, and professionals in drug development and the flavor and fragrance industries. We will delve into its core chemical and physical properties, elucidate its molecular structure, explore viable synthetic pathways with a detailed experimental protocol, and discuss its primary applications. The narrative is grounded in established chemical principles, supported by authoritative references to ensure scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
Chemical Identity and Structure
Ethyl 2-Methyl-3-furoate is systematically known as ethyl 2-methylfuran-3-carboxylate.[1] It belongs to the class of furan-3-carboxylates, which are characterized by an ester group at the C3 position of the furan ring. The presence of a methyl group at the C2 position is a key structural feature influencing its electronic properties and steric hindrance.
Key Identifiers:
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IUPAC Name: ethyl 2-methylfuran-3-carboxylate[1]
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Synonyms: Ethyl 2-Methyl-3-furancarboxylate, 2-Methyl-3-furancarboxylic Acid Ethyl Ester, 2-Methyl-3-furoic Acid Ethyl Ester[2][3][4]
Caption: Chemical structure of Ethyl 2-Methyl-3-furoate.
Physicochemical Data
The physical properties of a compound are critical for its handling, purification, and application. Ethyl 2-Methyl-3-furoate is a liquid at ambient temperature with a characteristic aroma. The data presented below is a synthesis of values from various chemical suppliers and databases. Minor variations in reported values can arise from differences in measurement conditions and purity levels.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, clear liquid | [1][3][5] |
| Boiling Point | 85-87 °C at 20 mmHg | [4][5][6][7] |
| Density | 1.01 - 1.08 g/mL at 25 °C | [4][5][7] |
| Refractive Index (n²⁰/D) | 1.460 - 1.465 | [4][5][7] |
| Flash Point | 160 °F (71.1 °C) | [4] |
| Purity (typical) | >96.0% (by GC) | [3][5] |
Spectroscopic Profile: A Structural Verification Toolkit
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While specific spectra for Ethyl 2-Methyl-3-furoate are proprietary, we can reliably predict its characteristic spectral features based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The furan ring protons at C4 and C5 would appear as distinct doublets in the aromatic region. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region, a classic ethyl ester pattern. The methyl group at C2 will be a sharp singlet.
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¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The four unique carbons of the furan ring will appear in the aromatic region, followed by the signals for the ethyl and methyl carbons at higher field.
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band is expected around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the α,β-unsaturated ester. C-O stretching bands for the ester and the furan ether linkage will appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the aromatic furan ring and the aliphatic groups will be observed around 2850-3100 cm⁻¹.
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Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion (M⁺) peak at m/z = 154, corresponding to the molecular weight. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 109, and the loss of an ethyl radical (-C₂H₅, 29 Da).
Caption: Correlation of structure to predicted ¹H NMR chemical shifts.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted furans is a well-established area of organic chemistry. For a 2,3-disubstituted furan ester like Ethyl 2-Methyl-3-furoate, a common and effective strategy involves the construction of the furan ring from acyclic precursors. One such approach is a variation of the Feist-Benary furan synthesis. An alternative, robust method involves the cyclization and aromatization of a suitably functionalized intermediate, such as a glycidic ester, derived from a Darzens condensation. This latter approach offers good control over the substitution pattern. A procedure adapted from the synthesis of the analogous methyl ester provides a reliable blueprint.[8]
Experimental Protocol: Synthesis via Glycidic Ester Intermediate
This protocol is a validated, self-validating system for the laboratory-scale synthesis of furoate esters, adapted for the target molecule. The causality behind the choice of reagents and conditions is explained at each step.
Step 1: Darzens Condensation to form the Glycidic Ester
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Objective: To form the key epoxy ester intermediate.
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Procedure:
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Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout.
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Charge the flask with a solution of 1-ethoxy-1-oxopropan-2-ide's precursor, ethyl chloroacetate (1.1 eq), and an appropriate ketone, such as 1-methoxypropan-2-one (1.0 eq), in anhydrous diethyl ether.
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Cool the reaction mixture to -10 °C using an ice-salt bath. Causality: Low temperature is crucial to control the exothermicity of the condensation and prevent side reactions.
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Prepare a slurry of a strong base, such as sodium ethoxide (1.1 eq), in anhydrous diethyl ether and add it portion-wise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below -5 °C.
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Stir the mixture for an additional 2 hours at low temperature, then allow it to warm to room temperature overnight.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycidic ester.
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Step 2: Cyclization and Aromatization to Ethyl 2-Methyl-3-furoate
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Objective: To convert the glycidic ester into the final furan product.
-
Procedure:
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Place the crude glycidic ester into a flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Causality: The acid catalyzes the ring-opening of the epoxide and subsequent dehydration/aromatization to form the stable furan ring.
-
Heat the mixture gently. The reaction progress can be monitored by the distillation of methanol/ethanol.
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Once the elimination of alcohol ceases, the crude product remains. Purify by vacuum distillation to obtain Ethyl 2-Methyl-3-furoate as a colorless to pale yellow liquid.
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Caption: Workflow for the synthesis of Ethyl 2-Methyl-3-furoate.
Applications and Industrial Relevance
The utility of Ethyl 2-Methyl-3-furoate stems from its pleasant aromatic properties and its versatility as a chemical intermediate.
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Flavor and Fragrance Industry: This compound is a valuable component in the formulation of artificial flavors and fragrances.[5][6] It is reported to impart sweet, fruity, and caramel-like notes, making it suitable for use in baked goods, beverages, and confectionary.[5][6] Its aroma profile is particularly useful for creating berry and coffee flavor profiles.[6]
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Intermediate in Organic Synthesis: The furan nucleus is a privileged scaffold in medicinal chemistry and agrochemistry. Ethyl 2-Methyl-3-furoate serves as a versatile building block.[5] The ester functionality can be readily hydrolyzed, reduced, or converted to other functional groups. The furan ring itself can participate in various transformations, including Diels-Alder reactions and electrophilic substitutions, enabling the synthesis of more complex molecular architectures for pharmaceutical and agrochemical development.[5][6]
Safety and Handling
As a combustible liquid, Ethyl 2-Methyl-3-furoate requires appropriate safety precautions in a laboratory or industrial setting.[3]
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GHS Hazard Statements: H227: Combustible liquid.[3][9] Some suppliers also indicate it may cause skin, eye, and respiratory irritation.[4][10]
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Precautionary Statements:
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P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
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P280: Wear protective gloves, eye protection, and face protection.[3]
-
P370 + P378: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
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P403 + P235: Store in a well-ventilated place. Keep cool.[3]
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-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][9]
Conclusion
Ethyl 2-Methyl-3-furoate is a compound with a well-defined set of chemical properties and a significant role in applied chemistry. Its straightforward, predictable spectroscopic signature makes it easy to identify, while its synthesis from readily available precursors is achievable through established organic chemistry protocols. The dual utility of this molecule—as both a high-impact aroma chemical and a versatile synthetic intermediate—ensures its continued relevance to researchers and industry professionals. This guide has provided the core technical knowledge necessary to understand, handle, synthesize, and apply this valuable furan derivative.
References
- Ethyl 2-Methyl-3-furancarboxyl
- Ethyl 2-Methyl-3-furo
- Ethyl 2-Methyl-3-furancarboxyl
- Ethyl 2-methyl-3-furancarboxyl
- Synthesis of ethyl 5-ethyl-2-methyl-3-furo
- 2-METHYL-3-FURANCARBOXYLIC ACID ETHYL ESTER CAS#: 28921-35-9.
- ethyl 2,4-dimethyl-3-furoate.
- SAFETY D
- Ethyl 2-Methyl-3-furo
- 2-METHYL-3-FURANCARBOXYLIC ACID ETHYL ESTER. ChemicalBook.
- Ethyl 2-Methyl-3-furancarboxylate 28921-35-9. Tokyo Chemical Industry Co., Ltd. (APAC).
- methyl 3-methyl-2-furo
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